molecular formula C8H8FNO4S B14122776 Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-

Cat. No.: B14122776
M. Wt: 233.22 g/mol
InChI Key: FTNXZRCBOPCECD-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is known for its unique structure, which includes a fluorosulfonyl group attached to a benzeneacetamide backbone

Preparation Methods

The synthesis of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- typically involves the introduction of the fluorosulfonyl group to the benzeneacetamide structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered efficient and concise for producing sulfonyl fluorides . The reaction conditions often involve photoredox catalysis, where a benzoimidazolium-based fluorosulfonyl radical precursor is used . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modulate biological pathways and exert its effects in chemical biology and drug discovery applications.

Comparison with Similar Compounds

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- can be compared with other sulfonyl fluoride-containing compounds. Similar compounds include:

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-4-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H8FNO4S/c9-15(12,13)14-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

FTNXZRCBOPCECD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OS(=O)(=O)F

Origin of Product

United States

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